molecular formula C17H13FN2O B5549134 2-fluoro-N-(2-methylquinolin-6-yl)benzamide

2-fluoro-N-(2-methylquinolin-6-yl)benzamide

Cat. No.: B5549134
M. Wt: 280.30 g/mol
InChI Key: ILRSPAQAQDRURC-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-methylquinolin-6-yl)benzamide is a compound that belongs to the class of fluorinated quinolines. These compounds are known for their significant biological activities and are widely used in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances the biological activity and provides unique properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-methylquinolin-6-yl)benzamide can be achieved through various synthetic methods. One common approach involves the cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-methylquinolin-6-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield quinoline derivatives, while substitution reactions can produce various substituted quinolines .

Scientific Research Applications

2-fluoro-N-(2-methylquinolin-6-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor, blocking the activity of certain enzymes involved in disease processes. The incorporation of the fluorine atom enhances its binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

  • 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®

Uniqueness

2-fluoro-N-(2-methylquinolin-6-yl)benzamide is unique due to its specific structure, which includes a fluorine atom and a quinoline ring. This structure provides it with enhanced biological activity and unique properties compared to other similar compounds .

Properties

IUPAC Name

2-fluoro-N-(2-methylquinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c1-11-6-7-12-10-13(8-9-16(12)19-11)20-17(21)14-4-2-3-5-15(14)18/h2-10H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSPAQAQDRURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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